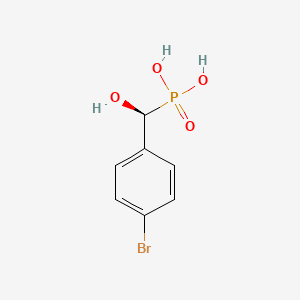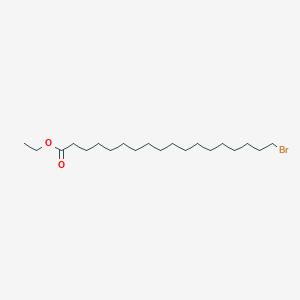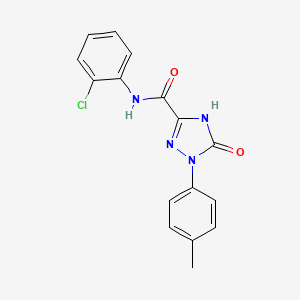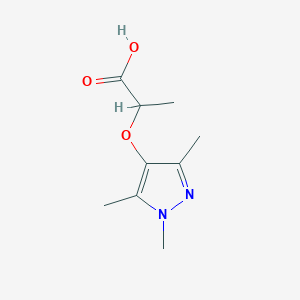![molecular formula C13H17ClN2O2 B12989266 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B12989266.png)
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-(morpholinomethyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a morpholinomethyl group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-(morpholinomethyl)phenyl)acetamide typically involves the reaction of 4-(morpholinomethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-(4-(morpholinomethyl)phenyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(4-(morpholinomethyl)phenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides.
Hydrolysis: 4-(morpholinomethyl)aniline and chloroacetic acid.
Oxidation: Oxidized derivatives of the phenyl ring or morpholine moiety.
Reduction: Reduced derivatives of the phenyl ring or morpholine moiety.
Applications De Recherche Scientifique
2-Chloro-N-(4-(morpholinomethyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(4-(morpholinomethyl)phenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The presence of the morpholine ring suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(4-(piperidin-1-ylmethyl)phenyl)acetamide: Similar structure with a piperidine ring instead of a morpholine ring.
2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide: Similar structure with a pyrrolidine ring instead of a morpholine ring.
2-Chloro-N-(4-(azetidin-1-ylmethyl)phenyl)acetamide: Similar structure with an azetidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 2-Chloro-N-(4-(morpholinomethyl)phenyl)acetamide imparts unique chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and potentially improve its interaction with biological targets, making it a valuable intermediate in drug development.
Propriétés
Formule moléculaire |
C13H17ClN2O2 |
|---|---|
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H17ClN2O2/c14-9-13(17)15-12-3-1-11(2-4-12)10-16-5-7-18-8-6-16/h1-4H,5-10H2,(H,15,17) |
Clé InChI |
QXFYSOIONHJLFO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



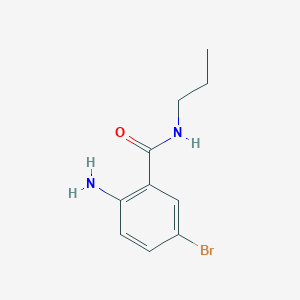

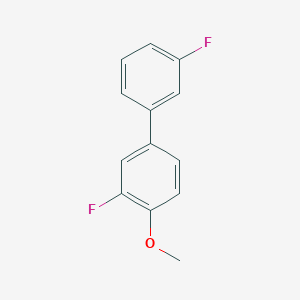
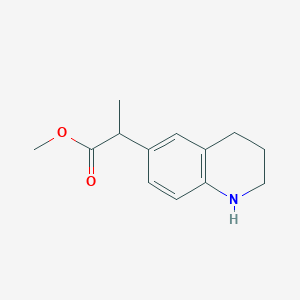
![Methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12989212.png)
![N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12989216.png)
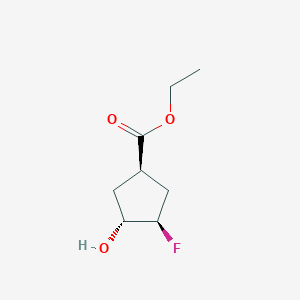
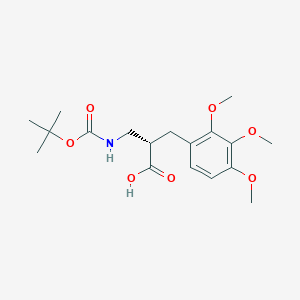
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)oxazole-4-carbonitrile](/img/structure/B12989223.png)
